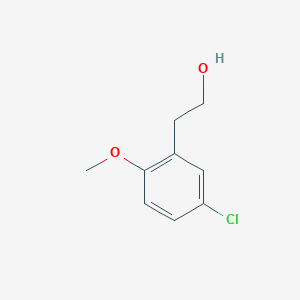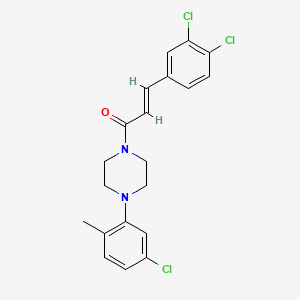
3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one, also known as 3-(3,4-dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)prop-2-en-1-one, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of piperazine and is used as an intermediate in the synthesis of various drugs and pharmaceuticals. It has been studied for its potential use in the treatment of diseases such as Alzheimer's and Parkinson's, as well as for its potential to act as an anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of 3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain proteins, such as proteases, that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one are still being studied. However, it is known to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain proteins, such as proteases, that are involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one in laboratory experiments has several advantages and limitations. One advantage is that it is relatively stable, making it easy to store and handle. Additionally, it is generally non-toxic, making it safe to use in experiments. However, one limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic reactions.
Orientations Futures
There are numerous potential future directions for the use of 3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one. One potential direction is the development of new drugs and pharmaceuticals based on this compound. Additionally, further research into its potential use as an anti-inflammatory agent and its ability to inhibit the growth of cancer cells and pathogenic bacteria could lead to new treatments for diseases. Additionally, further research into its ability to interact with certain proteins involved in the regulation of cell growth and differentiation could lead to new treatments for a variety of diseases. Finally, further research into its potential use as an anti-viral agent could lead to new treatments for viral infections.
Méthodes De Synthèse
3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one can be synthesized from a variety of starting materials. The most common route involves the reaction of 3,4-dichlorophenylacetic acid with an amine, such as 4-(5-chloro-2-methylphenyl)piperazine, in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a salt, which is then heated to form the desired product. Other methods of synthesis include the reaction of 3,4-dichlorophenylacetic acid with a secondary amine, such as triethylamine, in the presence of a base, such as potassium tert-butoxide, or the reaction of 3,4-dichlorophenylacetic acid with an alkyl halide, such as bromoethane, in the presence of a base, such as potassium carbonate.
Applications De Recherche Scientifique
3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one has a wide range of applications in scientific research. It has been studied for its potential use in the treatment of diseases such as Alzheimer's and Parkinson's, as well as for its potential to act as an anti-inflammatory agent. It has also been studied for its ability to inhibit the growth of cancer cells, as well as its potential to act as an anti-fungal agent. Additionally, it has been studied for its potential to act as an anti-viral agent, as well as its ability to inhibit the growth of pathogenic bacteria.
Propriétés
IUPAC Name |
(E)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl3N2O/c1-14-2-5-16(21)13-19(14)24-8-10-25(11-9-24)20(26)7-4-15-3-6-17(22)18(23)12-15/h2-7,12-13H,8-11H2,1H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPLONNQICYKMP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-1-(4-(5-chloro-2-methylphenyl)piperazinyl)prop-2-EN-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2615525.png)

![N'-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2615529.png)
![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2615530.png)
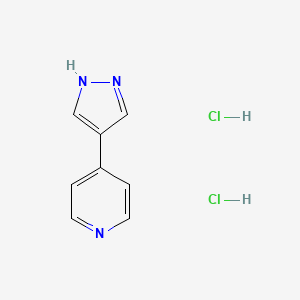
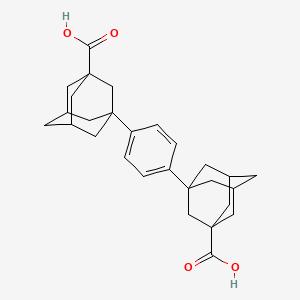
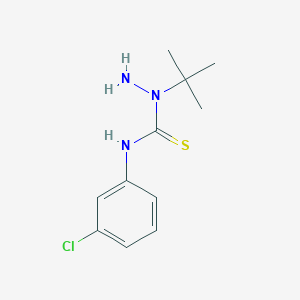


![(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2615537.png)
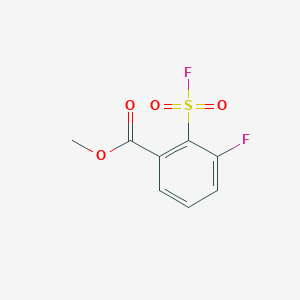
![Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2615542.png)

